(8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
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Overview
Description
(8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione: is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique bicyclic structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable amino acid derivative, cyclization can be achieved using reagents like phosphorus oxychloride or polyphosphoric acid .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, (8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown potential in biological studies due to its ability to interact with various biological targets. It has been investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use as a lead compound for developing new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of (8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds share the pyrrole-pyrazine scaffold and exhibit similar biological activities.
Pyridine derivatives: These compounds contain a pyridine ring and are known for their diverse chemical and biological properties.
Pyrrolidinone derivatives: These compounds have a pyrrolidinone ring and are used in various medicinal and industrial applications.
Uniqueness: (8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its methoxy group and hexahydropyrrolo structure differentiate it from other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C8H12N2O3 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
(8aS)-3-methoxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-13-7-8(12)10-4-2-3-5(10)6(11)9-7/h5,7H,2-4H2,1H3,(H,9,11)/t5-,7?/m0/s1 |
InChI Key |
PZKFPDJUJPYIFG-DSEUIKHZSA-N |
Isomeric SMILES |
COC1C(=O)N2CCC[C@H]2C(=O)N1 |
Canonical SMILES |
COC1C(=O)N2CCCC2C(=O)N1 |
Origin of Product |
United States |
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